5-methylnonan-1-ol

Vue d'ensemble

Description

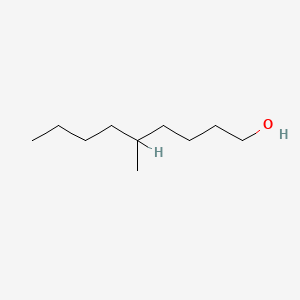

5-Methylnonan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of aliphatic alcohol, characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylnonan-1-ol can be synthesized through several methods. One common method involves the reduction of 5-methylnonanoic acid using lithium aluminium hydride (LiAlH4) in diethyl ether . Another method involves the reduction of 5-methylnonanal using sodium borohydride (NaBH4) in methanol .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 5-methylnonanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary alcohols like 5-methylnonan-1-ol undergo oxidation to form carboxylic acids or ketones, depending on the reagent and conditions:

Mechanistic Insight :

-

The hydroxyl group is protonated, forming an oxonium ion, which facilitates hydride transfer to the oxidizing agent. For strong oxidizers (e.g., KMnO₄), this proceeds to the carboxylic acid. Mild agents (e.g., PCC) halt at the aldehyde .

Esterification

This compound reacts with carboxylic acids or acyl chlorides to form esters, widely used in fragrances and plasticizers:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ catalyst, 110°C | 5-Methylnonyl acetate | 85–90% | |

| Benzoyl chloride | Pyridine, 25°C | 5-Methylnonyl benzoate | 78% |

Key Reaction Pathway :

-

Protonation of the hydroxyl group enhances electrophilicity.

Substitution Reactions

Conversion to alkyl halides is achieved via nucleophilic substitution:

Mechanistic Details :

-

Sₙ2 mechanism dominates due to the primary alcohol’s accessible backside attack. Intermediate formation (e.g., chlorosulfites with SOCl₂) improves leaving-group ability .

Dehydration to Alkenes

Acid-catalyzed dehydration eliminates water to form alkenes:

| Reagent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| H₂SO₄ (conc.) | 170°C, 6 h | 1-Pentene derivatives | Zaitsev-oriented (more substituted alkene) . |

Thermodynamic Control :

-

The reaction favors the more stable alkene (e.g., 4-methyl-1-pentene) due to hyperconjugation and alkyl group stabilization .

Reduction and Hydrogenation

While this compound itself is a reduction product, its derivatives (e.g., ketones) can be reduced:

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| 5-Methylnonanal | NaBH₄, MeOH | This compound | Reversible synthesis pathway . |

Comparative Reactivity with Analogues

The branching at C5 influences steric effects and reaction rates compared to linear alcohols:

| Compound | Oxidation Rate (KMnO₄) | Esterification Yield | Notes |

|---|---|---|---|

| This compound | Moderate | 85–90% | Steric hindrance slows oxidation slightly . |

| 1-Nonanol (linear) | Fast | 92% | Unhindered primary -OH. |

Applications De Recherche Scientifique

Pheromone Synthesis

One of the most notable applications of 5-methylnonan-1-ol is in the synthesis of insect pheromones. Research has demonstrated that it serves as a precursor for synthesizing sex pheromones in various insect species, including the yellow mealworm (Tenebrio molitor). This application is crucial for pest control and ecological studies, as pheromones can be used to attract or repel specific insects, aiding in integrated pest management strategies .

Solvent in Organic Chemistry

This compound is also utilized as a solvent in organic reactions due to its favorable solubility properties. It can dissolve a wide range of organic compounds, making it an effective medium for chemical reactions that require non-polar solvents. Its use can enhance reaction yields and facilitate the purification of products through techniques such as chromatography .

Fragrance and Flavor Industry

In the fragrance industry, this compound is valued for its pleasant odor profile. It is used as a fragrance component in perfumes and personal care products. Additionally, its flavoring properties make it suitable for food applications, where it can impart desirable tastes and aromas .

Case Study 1: Insect Pheromone Development

A study focused on the synthesis of pheromones from this compound highlighted its effectiveness in creating specific compounds that mimic natural insect signals. This research not only contributes to understanding insect behavior but also provides insights into developing environmentally friendly pest control methods .

Case Study 2: Organic Synthesis Optimization

Another case study examined the use of this compound as a solvent in optimizing organic synthesis pathways. Researchers found that reactions conducted in this solvent exhibited higher selectivity and yield compared to traditional solvents. This finding suggests that incorporating this compound in synthetic protocols could lead to more efficient chemical processes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pheromone Synthesis | Used as a precursor for insect pheromones | Effective pest control |

| Organic Solvent | Serves as a solvent in various organic reactions | Enhances reaction yields |

| Fragrance & Flavor | Incorporated into perfumes and food products | Adds desirable scents and flavors |

Mécanisme D'action

The mechanism of action of 5-methylnonan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

4-Methylnonan-1-ol: Similar in structure but with the methyl group at the 4th position.

Nonan-1-ol: Lacks the methyl group, making it a straight-chain alcohol.

2-Methylnonan-1-ol: Methyl group at the 2nd position, leading to different chemical properties.

Uniqueness: 5-Methylnonan-1-ol is unique due to the position of the methyl group, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its isomers .

Activité Biologique

5-Methylnonan-1-ol, also known as 5-methyl-1-nonanol, is an aliphatic alcohol with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, including applications in medicine, agriculture, and as a flavoring agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group allows for the formation of hydrogen bonds, which can influence the structure and function of proteins and other biomolecules. Key mechanisms include:

- Modulation of Enzyme Activity : The compound can interact with enzymes, potentially altering their catalytic efficiency.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

In a study examining the antimicrobial properties of various alcohols, including this compound, it was found that this compound demonstrated significant inhibitory effects against a range of pathogenic bacteria. The results indicated that this compound could serve as a potential candidate for use in food preservation and as an antiseptic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 0.5% | Effective against Gram-negative bacteria |

| S. aureus | 0.3% | Effective against Gram-positive bacteria |

Case Studies

-

Case Study on Food Preservation :

A study conducted on the efficacy of this compound in food preservation demonstrated that incorporating this compound into food products significantly reduced microbial load over time. The treated samples showed lower counts of spoilage organisms compared to controls. -

Pharmaceutical Applications :

Research has indicated that this compound can be utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role in enhancing solubility and bioavailability of certain drugs has been documented, making it valuable in drug formulation.

Safety and Toxicology

While this compound shows promise in various applications, it is essential to consider its safety profile. Toxicological assessments indicate that at low concentrations, it exhibits minimal toxicity; however, further studies are needed to establish comprehensive safety data for higher concentrations or prolonged exposure.

Propriétés

IUPAC Name |

5-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-7-10(2)8-5-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSFYCKLLBKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950339 | |

| Record name | 5-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-16-3 | |

| Record name | 5-Methyl-1-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.